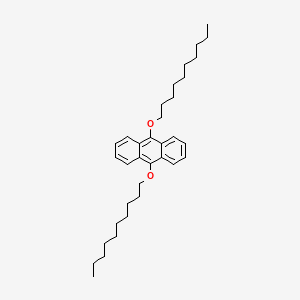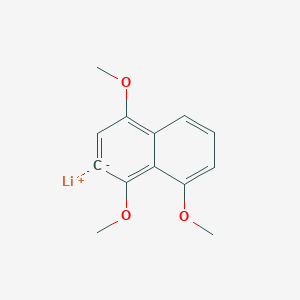
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- is a chemical compound that belongs to the class of naphthalenes, which are characterized by two ortho-fused benzene rings
Méthodes De Préparation
The synthesis of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- typically involves the reaction of lithium with 1,4,8-trimethoxy-2-naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) under controlled conditions to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Common reagents used in these reactions include iodine for oxidation and various metal salts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism by which Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- exerts its effects involves its role as a reducing agent. It donates electrons to other compounds, facilitating their reduction and leading to the formation of new products. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with .
Comparaison Avec Des Composés Similaires
Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- can be compared with other naphthalene derivatives such as:
Sodium naphthalenide: Similar in its reducing properties but differs in the metal component.
Potassium naphthalenide: Another reducing agent with different reactivity and stability characteristics.
The uniqueness of Lithium, (1,4,8-trimethoxy-2-naphthalenyl)- lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
92237-31-5 |
|---|---|
Formule moléculaire |
C13H13LiO3 |
Poids moléculaire |
224.2 g/mol |
Nom IUPAC |
lithium;1,4,8-trimethoxy-2H-naphthalen-2-ide |
InChI |
InChI=1S/C13H13O3.Li/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2;/h4-7H,1-3H3;/q-1;+1 |
Clé InChI |
DRARVTALKSTXAL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=CC=CC2=C(C=[C-]C(=C21)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



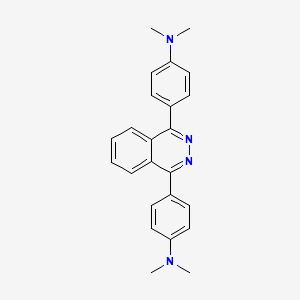
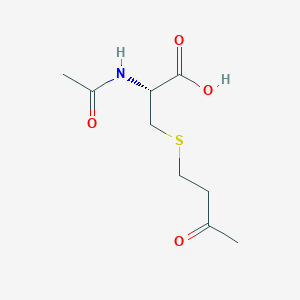
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
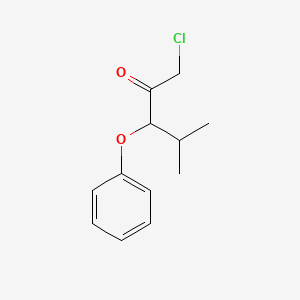
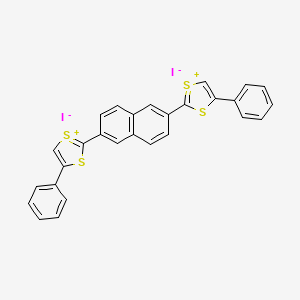
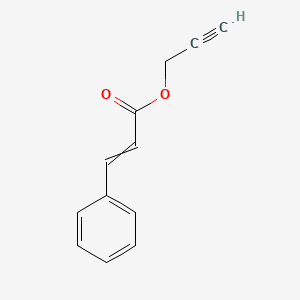
![3-[Methoxy(phenyl)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14367276.png)
